Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include oxalyl chloride and N,N-dimethylformamide (DMF) for acylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler benzothiophene derivative.
Scientific Research Applications
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Imidazole Containing Compounds: These compounds also feature a heterocyclic core and are known for their antimicrobial potential.
Uniqueness
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its benzothiophene core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H21ClN2O3S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chloropyridine-3-carbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21ClN2O3S/c1-3-11-7-8-12-14(10-11)26-18(15(12)19(24)25-4-2)22-17(23)13-6-5-9-21-16(13)20/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,22,23) |
InChI Key |
DCQGYUIOPWSFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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